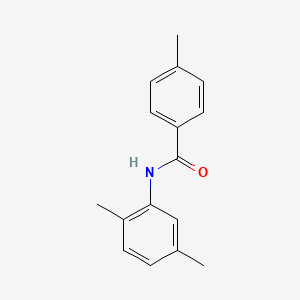

![molecular formula C16H19N3O2 B2502863 6-éthyl-2-phényl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate d'éthyle CAS No. 1986550-37-1](/img/structure/B2502863.png)

6-éthyl-2-phényl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For example, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding the products in moderate to high yields . Although the exact synthesis of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific cell parameters . These techniques are crucial for establishing the geometry and conformation of the molecules.

Chemical Reactions Analysis

Compounds with the imidazo[1,2-b]pyrazole moiety can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine, by treatment with different nucleophilic reagents . This reactivity suggests that ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions can affect the compound's stability and solubility . The thermal and fluorescence properties of a related compound, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, indicate good optical properties and thermal stability . These properties are important for the practical applications of these compounds in materials science and pharmaceuticals.

Applications De Recherche Scientifique

- Les dérivés de l'imidazole ont attiré l'attention dans la recherche sur le cancer en raison de leurs diverses activités biologiques. Le 6-éthyl-2-phényl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate d'éthyle peut présenter des effets antitumoraux, ce qui en fait un candidat pour des recherches plus approfondies en thérapie anticancéreuse .

- Les composés contenant de l'imidazole présentent souvent des propriétés antimicrobiennes. Les chercheurs ont synthétisé des dérivés apparentés et évalué leur potentiel contre les bactéries, les champignons et les parasites. Le this compound pourrait être étudié pour ses effets antibactériens et antifongiques .

- Les imidazoles ont été étudiés pour leur activité anti-inflammatoire. Ce composé pourrait moduler les voies inflammatoires, ce qui le rend pertinent pour les affections impliquant une inflammation .

- Certains dérivés de l'imidazole présentent des propriétés antioxydantes. Le this compound pourrait potentiellement piéger les radicaux libres et protéger contre le stress oxydatif .

- Les molécules à base d'imidazole ont été étudiées pour leur potentiel dans la gestion du diabète. Il serait intéressant d'étudier l'impact de ce composé sur le métabolisme du glucose et la sensibilité à l'insuline .

- Les chercheurs ont étudié les dérivés de l'imidazole pour leurs effets sur les ulcères gastriques. Le this compound pourrait influencer la formation ou la cicatrisation des ulcères .

Potentiel anticancéreux

Activité antimicrobienne

Propriétés anti-inflammatoires

Capacité antioxydante

Effets antidiabétiques

Activité ulcérogène

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGKCCATQFZSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

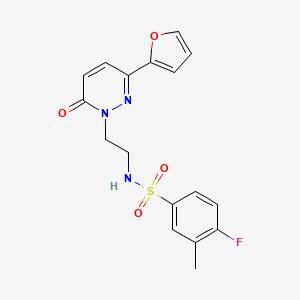

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

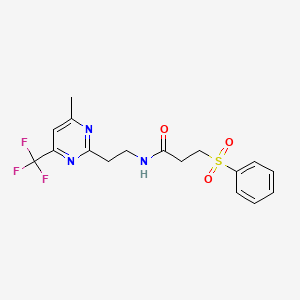

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)